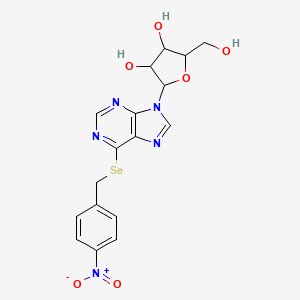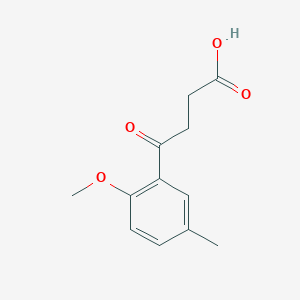![molecular formula C9H14O4 B1347184 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid CAS No. 4746-93-4](/img/structure/B1347184.png)
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
Overview
Description
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 g/mol . The compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid and its derivatives has been reported in several studies . For instance, a chemoselective reaction was observed in the presence of all N-nucleophiles, resulting in the formation of the corresponding carboxamide derivative in moderate to high yields .
Molecular Structure Analysis
The InChI code for 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid is 1S/C9H14O4/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2,(H,10,11) . The Canonical SMILES for this compound is C1CCC2(C(C1)C(=O)O)OCCO2 .
Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid has a molecular weight of 186.20 g/mol . It has a topological polar surface area of 55.8 Ų . The compound has a melting point of 101-103°C .
Scientific Research Applications
Asymmetric Synthesis
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid derivatives have been utilized in the asymmetric synthesis of α-hydroxyalkanoic acids. The structure typically includes a 1,4-dioxaspiro[4,5]decane skeleton, where a cyclohexylidene group binds to the hydroxyl groups of carboxylic groups from starting materials like malic acid. This synthesis approach is significant for its precision in creating chiral molecules, which are essential in pharmaceuticals and agrochemicals (Tsai, Su, & Lin, 2008).
Stereoselective Synthesis
The compound has been central in the stereoselective synthesis of spirocyclopropane carboxylic acids, leading to the total synthesis of complex molecules like dihydro-pyrenolide D. This methodology demonstrates the compound's utility in forming intricate molecular structures with specific stereochemical configurations, which is crucial for developing new compounds with desired biological activities (Ramakrishna & Sridhar, 2015).
Synthetic Intermediates
1,4-Dioxaspiro[4.5]decan-8-one, a derivative, is a valuable bifunctional synthetic intermediate. It's widely used in synthesizing diverse organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its versatility stems from its ability to undergo various chemical transformations, making it a key component in complex synthetic pathways (Feng-bao, 2006).
Spiroketal Synthesis
The compound also plays a crucial role in the synthesis of spiroketals, which are vital components in natural products and pharmaceuticals. Its structure allows for the construction of spiroketal frameworks that are important in the synthesis of complex natural products and potential drug candidates (Iwata et al., 1988).
Supramolecular Chemistry
Derivatives of 1,4-Dioxaspiro[4.5]decane are used in exploring supramolecular arrangements. Their unique structures enable the study of molecular interactions and crystal structures, contributing to the understanding of molecular self-assembly and design of new materials (Graus et al., 2010).
Safety And Hazards
The safety information for 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEGMNHPLZOKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C(=O)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314109 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid | |
CAS RN |
4746-93-4 | |
| Record name | NSC280705 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



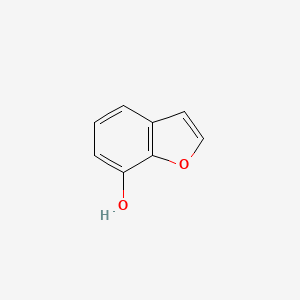
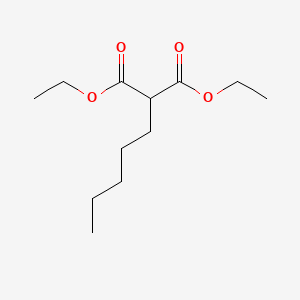
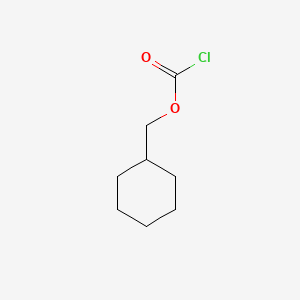

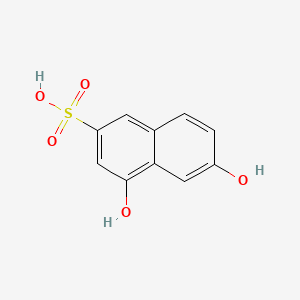
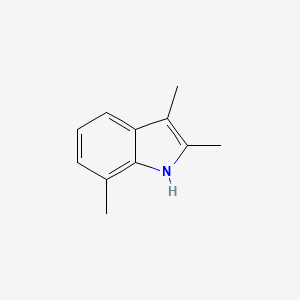
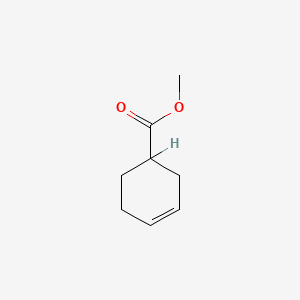
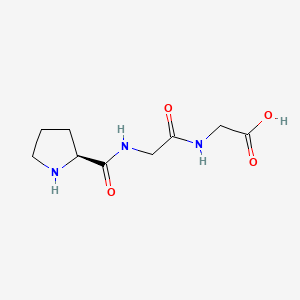

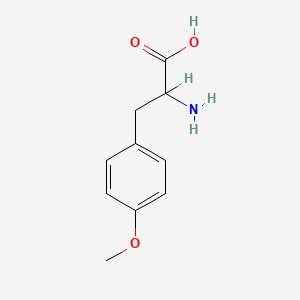
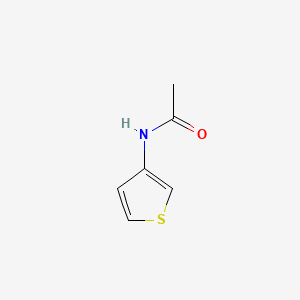
![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)
